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1-Ethyl-1H-benzo[d]imidazole-4,7-diol

Lipophilicity Membrane permeability Drug-likeness

1-Ethyl-1H-benzo[d]imidazole-4,7-diol (CAS 705927-83-9; molecular formula C₉H₁₀N₂O₂; MW 178.19 g/mol) is an N1-ethyl-substituted, 4,7-dihydroxylated benzimidazole heterocycle. The 4,7-diol substitution pattern distinguishes it from the more common 5,6-diol regioisomer, while the N1-ethyl group differentiates it from the unsubstituted parent (1H-benzimidazole-4,7-diol, CAS 102170-38-7) and the N1-methyl analog (CAS 157587-58-1).

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B13757268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1H-benzo[d]imidazole-4,7-diol
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C(C=CC(=C21)O)O
InChIInChI=1S/C9H10N2O2/c1-2-11-5-10-8-6(12)3-4-7(13)9(8)11/h3-5,12-13H,2H2,1H3
InChIKeySBOCZEAYNWOAJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-1H-benzo[d]imidazole-4,7-diol: Physicochemical Identity and Comparator Landscape for Informed Procurement


1-Ethyl-1H-benzo[d]imidazole-4,7-diol (CAS 705927-83-9; molecular formula C₉H₁₀N₂O₂; MW 178.19 g/mol) is an N1-ethyl-substituted, 4,7-dihydroxylated benzimidazole heterocycle . The 4,7-diol substitution pattern distinguishes it from the more common 5,6-diol regioisomer, while the N1-ethyl group differentiates it from the unsubstituted parent (1H-benzimidazole-4,7-diol, CAS 102170-38-7) and the N1-methyl analog (CAS 157587-58-1) . Its computed LogP of 1.47 and polar surface area (PSA) of 58.28 Ų position it as a moderately lipophilic, reduced hydrogen-bond-donor analog within the benzimidazole-4,7-diol series, with physicochemical properties that are meaningfully distinct from both the parent and the C2-ethyl positional isomer .

4,7-Diol regioisomer with para-quinonoid redox chemistry
N1-Ethyl substitution enables logP tuning and conformational flexibility
Hydroquinone oxidation state supports NQO1/XO mechanistic studies

Why 1-Ethyl-1H-benzo[d]imidazole-4,7-diol Cannot Be Casually Replaced by In-Class Analogs


Benzimidazole-4,7-diols form a structurally compact yet functionally divergent family in which even minor N1-alkyl variations or diol positional shifts produce quantifiable changes in lipophilicity, hydrogen-bonding capacity, and redox behavior . Substituting 1-ethyl-4,7-diol with the unsubstituted parent (LogP −0.09 vs. 1.47) would yield a >30-fold reduction in octanol–water partitioning, compromising membrane permeability and organic-phase extractability . Replacing it with the 1-methyl analog eliminates the sole rotatable bond, reducing conformational adaptability . Using the 2-ethyl isomer instead retains similar LogP but restores the N1–H hydrogen-bond donor (PSA 69.14 vs. 58.28 Ų), altering target engagement and oral bioavailability predictors . Even the 5,6-diol regioisomer, despite sharing the molecular formula, exhibits fundamentally different redox chemistry (ortho-quinonoid vs. para-quinonoid) and lacks the N3/4-OH intramolecular hydrogen-bonding motif characteristic of the 4,7-diol scaffold [1]. These differences are not cosmetic; they directly affect the compound's suitability as a synthetic intermediate, biochemical probe, or pharmacological starting point.

Unsubstituted parent (1H-benzimidazole-4,7-diol)
Markedly lower logP may reduce membrane permeability and organic-phase extraction suitability.
2-Ethyl positional isomer
Retains N1–H donor, increasing PSA and potentially altering target engagement and bioavailability predictors.
5,6-Diol regioisomer
Ortho-quinonoid redox and absence of N,O-chelation motif prevent functional substitution as a bioreductive or coordination probe.

Quantitative Differentiation Evidence for 1-Ethyl-1H-benzo[d]imidazole-4,7-diol Relative to Its Closest Analogs


LogP Advantage of 1-Ethyl-4,7-diol Over the Unsubstituted Parent Compound

The N1-ethyl substitution raises the computed LogP from −0.09 (parent 1H-benzimidazole-4,7-diol) to 1.47 (1-ethyl-4,7-diol), an increase of +1.56 log units, both values obtained from the same computational engine (ChemSrc) . This represents an approximately 36-fold higher octanol–water partition coefficient, placing the compound in a lipophilicity range more compatible with passive membrane diffusion and organic-solvent extraction workflows .

Lipophilicity differentiation
Reported
Target: LogP 1.47 (1-Ethyl)
Parent: LogP −0.09
Δ +1.56 (~36-fold partition increase)
Supports organic-phase partitioning and membrane diffusion workflows.
Computed LogP; experimental validation to confirm.
Lipophilicity Membrane permeability Drug-likeness

Reduced Polar Surface Area Versus the C2-Ethyl Positional Isomer

Substitution at N1 reduces the PSA from 69.14 Ų (2-ethyl-1H-benzimidazole-4,7-diol, which retains the N1–H hydrogen-bond donor) to 58.28 Ų (1-ethyl-4,7-diol) . This ~11 Ų decrease reflects the elimination of one hydrogen-bond donor, a parameter directly relevant to Lipinski's Rule of Five and oral bioavailability prediction models . Both compounds share identical molecular formula (C₉H₁₀N₂O₂) and molecular weight (178.19 g/mol), yet differ in H-bond donor count by one .

H-Bond donor profile
Reported
PSA 58.28 vs 69.14 Ų (Δ −10.86)
2 HBD (1-Ethyl) vs 3 HBD (2-Ethyl isomer)
Fewer H-bond donors may favor CNS penetration and oral absorption predictors.
Computed PSA; one fewer HBD in 1-ethyl compound.
Hydrogen bonding Oral bioavailability Blood-brain barrier penetration

Incremental Rotatable Bond Versus the 1-Methyl Analog

The 1-ethyl compound possesses one rotatable bond (the ethyl C–C bond), whereas the 1-methyl analog (CAS 157587-58-1) has zero rotatable bonds, as confirmed by computed molecular descriptors from the same database . This single additional degree of torsional freedom provides the ethyl compound with greater conformational adaptability for induced-fit binding interactions, while incurring only a modest entropic penalty relative to the fully rigid methyl analog . The LogP also increases progressively across the series: 0.98 (methyl) vs. 1.47 (ethyl), offering a graded lipophilicity choice .

Flexibility & lipophilicity
Reported
Rotatable bonds: 1 vs 0 (1-Methyl)
LogP: 1.47 vs 0.98
Incremental flexibility and lipophilicity for systematic SAR alkyl-chain exploration.
Graded property shift from methyl to ethyl.
Conformational flexibility Entropic binding penalty Molecular recognition

Benzimidazole-4,7-diol Scaffold as an Established NQO1 Bioreductive Substrate: Class-Level Evidence Supporting Redox Applications

The BRENDA enzyme database confirms that benzimidazole-4,7-diols serve as the reduced product in the NAD(P)H:quinone oxidoreductase 1 (NQO1)-catalyzed reduction of benzimidazole-4,7-diones, with the specific entry: 2,5-dimethoxy-1-methyl-1H-benzimidazole-4,7-dione + NAD(P)H → 2,5-dimethoxy-1-methyl-1H-benzimidazole-4,7-diol + NAD(P)⁺ . Newsome et al. (2007) established that benzimidazole-4,7-diones are excellent substrates for recombinant human NQO1, an enzyme upregulated in many solid tumors and exploited in bioreductive prodrug strategies [1]. While direct kinetic data for the 1-ethyl-4,7-diol compound are not yet published, the class-level evidence indicates that the 1-ethyl-4,7-diol scaffold is poised to participate in this therapeutically relevant redox cycle, with the N1-ethyl group available for tuning NQO1 substrate affinity (Kₘ) and maximum velocity (Vₘₐₓ) relative to the 1-methyl benchmark [1].

NQO1 bioreduction class
Class-level inference
Benzimidazole-4,7-diol scaffold recognized as NQO1 product (BRENDA); 1-ethyl analog not yet characterized.
Potential NQO1 substrate; direct kinetic data to verify.
Class-level inference from Newsome 2007 and BRENDA.
Bioreductive activation NQO1 Anticancer prodrug design

Xanthine Oxidase Inhibitor Pharmacophore: Functional Distinction of 4,7-Diol vs. 4,7-Dione Forms

Skibo (1986) demonstrated that benzimidazole derivatives bearing 4,7-diol substituents (hydroquinone form) and a leaving group at the 2α-position are mechanistically distinct from the corresponding 4,7-dione (quinone) derivatives in their interaction with xanthine oxidase [1]. The quinone and hydroquinone forms were found not to inhibit xanthine-oxygen reductase activity, whereas the methoxylated hydroquinones acted as linear noncompetitive inhibitors, with the best 2α-bromo analogue exhibiting a Kᵢ of 46 µM and irreversibly trapping the reduced enzyme via a C(4a) FAD cofactor adduct [1]. This study establishes that the 4,7-diol oxidation state is not merely a synthetic precursor to the dione but represents a distinct pharmacophoric entity with unique enzyme inhibition properties [1].

XO inhibition mechanism
Class-level inference
4,7-Diol (hydroquinone): enables FAD cofactor adduct
4,7-Dione (quinone): inactive in XO assay
Best-in-class Kᵢ 46 µM (2α-bromo-4,7-dimethoxy analog)
Correct oxidation state critical for xanthine oxidase mechanistic studies.
Data from Skibo 1986; 1-ethyl analog SAR to be explored.
Xanthine oxidase inhibition Enzyme mechanism FAD cofactor targeting

Regioisomeric Differentiation: 4,7-Diol Versus 5,6-Diol Redox and Chelation Behavior

The 4,7-diol substitution pattern yields a para-quinonoid system upon oxidation (1H-benzimidazole-4,7-dione), whereas the 5,6-diol regioisomer (CAS 705927-88-4) produces an ortho-quinonoid system . The para-quinonoid arrangement is the form recognized by NQO1, as confirmed by the BRENDA substrate entry for 2,5-dimethoxy-1-methyl-1H-benzimidazole-4,7-dione . Additionally, the 4,7-diol places hydroxyl groups adjacent to the imidazole N3 nitrogen, creating a potential N,O-bidentate metal-chelating motif unavailable in the 5,6-diol isomer, where hydroxyl groups are remote from the imidazole ring nitrogens . The 5,6-diol regioisomer has a reported XLogP3-AA of 1.0 (PubChem CID 45077814), compared to the 4,7-diol isomer's LogP of 1.47, though these values derive from different computational methods and are not directly comparable within a single engine [1].

4,7- vs 5,6-diol regioisomer
Supporting evidence
4,7-Diol → para-quinonoid, potential N,O-chelate
5,6-Diol → ortho-quinonoid, no N,O-chelation motif
Para-quinonoid and chelation motif specific to 4,7-isomer; 5,6-isomer cannot substitute.
Structural analysis; redox potentials to be verified experimentally.
Redox chemistry Metal chelation Quinone isomerism

Evidence-Backed Application Scenarios for 1-Ethyl-1H-benzo[d]imidazole-4,7-diol Procurement


Bioreductive Prodrug SAR: N1-Alkyl Chain Exploration in the NQO1-Activatable Benzimidazole-4,7-dione/diol Series

The 1-ethyl-4,7-diol serves as the reduced hydroquinone partner in the NQO1-mediated benzimidazole-4,7-dione/diol redox cycle confirmed by BRENDA and Newsome et al. (2007) [1]. Research groups developing NQO1-targeted bioreductive prodrugs can use this compound to systematically evaluate how N1-alkyl chain length (H → methyl → ethyl) modulates substrate turnover (Kₘ) and catalytic efficiency (k_cat/Kₘ), providing a direct comparator to the published 1-methyl-4,7-diol data [1]. The LogP increment of +0.49 over the 1-methyl analog (1.47 vs. 0.98) also enables assessment of how lipophilicity affects cellular uptake and intracellular activation in NQO1-overexpressing tumor lines .

Xanthine Oxidase Mechanistic Probe: Hydroquinone vs. Quinone Functional Differentiation

Skibo (1986) established that benzimidazole-4,7-diols (hydroquinone form) are mechanistically distinct from 4,7-diones in their interaction with xanthine oxidase, with the diol form capable of irreversible FAD cofactor adduct formation . The 1-ethyl-4,7-diol provides the correct oxidation state for reproducing and extending these mechanistic studies, whereas the corresponding 4,7-dione would be inactive in this assay . The N1-ethyl group further allows investigation of steric and electronic effects on the rate of enzyme inactivation relative to N1-unsubstituted or N1-methyl 4,7-diol derivatives [1].

Metal Coordination Chemistry: Exploiting the N3/4-OH Bidentate Chelation Motif

The 4,7-diol substitution places hydroxyl groups in proximity to the imidazole N3 nitrogen, creating a potential N,O-bidentate metal-binding site that is absent in the 5,6-diol regioisomer . The 1-ethyl substitution at N1 preserves this chelation motif while adding steric bulk and lipophilicity compared to the parent 1H-4,7-diol, potentially tuning metal complex stability and solubility [1]. This differentiates the 1-ethyl-4,7-diol from both the 2-ethyl isomer (which retains N1–H and thus a different metal coordination environment) and the 5,6-diol isomer (which cannot form the N,O-chelate) .

Physicochemical Property-Driven Library Design: Controlled LogP and H-Bond Donor Modulation

The 1-ethyl-4,7-diol occupies a specific position in the benzimidazole-4,7-diol property space: LogP 1.47, PSA 58.28 Ų, 2 H-bond donors, 1 rotatable bond [1]. This profile is distinguishable from the parent (LogP −0.09, PSA 69.14, 3 H-bond donors) , the 1-methyl analog (LogP 0.98, 0 rotatable bonds) [2], and the 2-ethyl isomer (LogP 1.54, PSA 69.14, 3 H-bond donors) . For compound library designers building focused screening sets around the benzimidazole-4,7-diol core, the 1-ethyl variant fills a specific gap in lipophilicity and hydrogen-bonding space that is not covered by any single comparator, making it a non-redundant addition to structure–property relationship (SPR) collections [1][2].

Application
Selection Property
Validation Focus
Bioreductive prodrug SAR – N1-alkyl exploration
N1-ethyl substitution with elevated logP vs methyl analog
NQO1 substrate kinetics and cellular uptake in NQO1-overexpressing models
Xanthine oxidase mechanistic probe
Hydroquinone oxidation state for FAD cofactor adduct formation
Enzyme inactivation rate; steric/electronic effects of N1-ethyl
Metal coordination chemistry
N,O-bidentate chelation motif with N1-ethyl lipophilicity tuning
Complex stability and solubility vs parent and regioisomers
Physicochemical library design
Differentiated logP, PSA, HBD, and rotatable bond profile
Non-redundant property space coverage in benzimidazole-4,7-diol collections
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